(2-methyl-3-pyridin-2-ylphenyl)-(4-pyrrolidin-3-ylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-methyl-3-pyridin-2-ylphenyl)-(4-pyrrolidin-3-ylpiperidin-1-yl)methanone is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a pyrrolidine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-3-pyridin-2-ylphenyl)-(4-pyrrolidin-3-ylpiperidin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and pyrrolidine intermediates, which are then coupled with the piperidine ring under specific reaction conditions. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2-methyl-3-pyridin-2-ylphenyl)-(4-pyrrolidin-3-ylpiperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2-methyl-3-pyridin-2-ylphenyl)-(4-pyrrolidin-3-ylpiperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It may interact with specific proteins or enzymes, providing insights into their functions and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor or activator of certain biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2-methyl-3-pyridin-2-ylphenyl)-(4-pyrrolidin-3-ylpiperidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, inducing conformational changes that alter their activity. This interaction can modulate various biological pathways, leading to the desired therapeutic or chemical effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Vanillin-functionalized compounds: Used in preventing bacterial adhesion in water conduction systems.
Uniqueness
(2-methyl-3-pyridin-2-ylphenyl)-(4-pyrrolidin-3-ylpiperidin-1-yl)methanone is unique due to its combination of pyridine, pyrrolidine, and piperidine rings. This structure provides it with distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(2-methyl-3-pyridin-2-ylphenyl)-(4-pyrrolidin-3-ylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c1-16-19(21-7-2-3-11-24-21)5-4-6-20(16)22(26)25-13-9-17(10-14-25)18-8-12-23-15-18/h2-7,11,17-18,23H,8-10,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKUZSLNOBCUIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)N2CCC(CC2)C3CCNC3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.